(1S,3S)-cyclopentane-1,3-diamine;dihydrochloride
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Overview
Description
(1S,3S)-Cyclopentane-1,3-diamine dihydrochloride is a chiral diamine compound with two amine groups attached to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-Cyclopentane-1,3-diamine dihydrochloride can be achieved through several methods. One efficient procedure involves the use of L-aspartic acid as a starting material. The process includes the reduction of the carboxylic acid group to an alcohol, followed by the conversion of the alcohol to an amine . The reaction conditions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) and subsequent protection and deprotection steps to achieve the desired product.
Industrial Production Methods
Industrial production methods for (1S,3S)-Cyclopentane-1,3-diamine dihydrochloride often involve large-scale synthesis using similar routes as described above. The process is optimized for yield and purity, with careful control of reaction conditions to ensure the production of enantiomerically pure compounds.
Chemical Reactions Analysis
Types of Reactions
(1S,3S)-Cyclopentane-1,3-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like LiAlH4 for reduction, and acyl chlorides for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include nitroso or nitro derivatives, secondary or tertiary amines, and various amide compounds.
Scientific Research Applications
(1S,3S)-Cyclopentane-1,3-diamine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which (1S,3S)-Cyclopentane-1,3-diamine dihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific pathway involved. The amine groups play a crucial role in binding to the active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1S,3S)-Cyclopentane-1,3-diamine dihydrochloride include:
(1S,3R)-Cyclopentane-1,3-diamine dihydrochloride: A stereoisomer with different spatial arrangement of the amine groups.
Cyclohexane-1,3-diamine dihydrochloride: A compound with a six-membered ring instead of a five-membered ring.
Cyclobutane-1,3-diamine dihydrochloride: A compound with a four-membered ring.
Uniqueness
The uniqueness of (1S,3S)-Cyclopentane-1,3-diamine dihydrochloride lies in its specific chiral configuration, which can result in different biological activities and chemical reactivity compared to its stereoisomers and other similar compounds .
Properties
IUPAC Name |
(1S,3S)-cyclopentane-1,3-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c6-4-1-2-5(7)3-4;;/h4-5H,1-3,6-7H2;2*1H/t4-,5-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEZIVFRVHUPSU-RSLHMRQOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1N)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@H]1N)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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